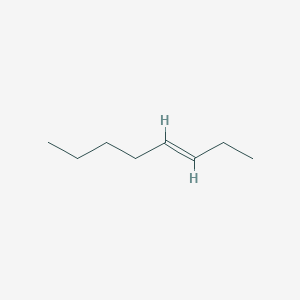

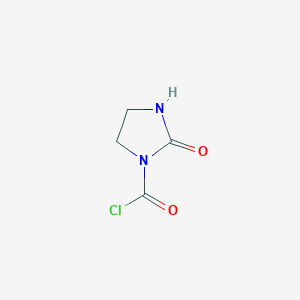

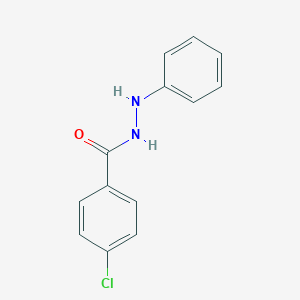

2-(3-Phenylisoxazol-5-yl)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 2-(3-Phenylisoxazol-5-yl)ethanol and related compounds involves multistep chemical processes, including the use of hydroxylamine and various catalysts to initiate ring closure and ring-opening reactions. A notable method involves the Brønsted acid-initiated reaction of 3-acyl-4,5-dihydrofurans with hydrazines or hydroxylamine, leading to the formation of 2-(isoxazol-4-yl)ethanols. These processes are characterized by their efficiency in forming the isoxazole ring, which is central to the compound's structure (Chagarovskiy et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-(3-Phenylisoxazol-5-yl)ethanol has been extensively analyzed using spectroscopic and crystallographic techniques. X-ray diffraction analyses have revealed nonplanar molecules with significant intramolecular and intermolecular hydrogen bonding, contributing to its stability and reactivity (Çelik et al., 2007).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, including nucleophilic addition and cyclocondensation. These reactions are influenced by the compound's ability to form stable intermediates and its reactivity with different reagents. The formation of 5-hydroxy-3-phenyl-5-vinyl-2-isoxazoline and subsequent reactions highlight its versatility in synthetic chemistry (Nunno et al., 2005).

Wissenschaftliche Forschungsanwendungen

Palladium(II) and Platinum(II) Complexes

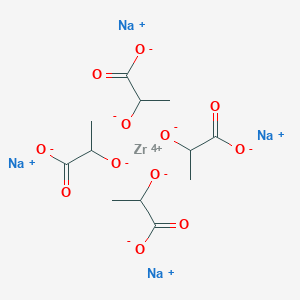

Pérez et al. (2013) explored the reaction of ligands related to the isoxazole class with Palladium(II) and Platinum(II), leading to the formation of complexes characterized by various spectroscopic techniques. These complexes exhibited unique structural and molecular packing properties determined by intermolecular hydrogen bonding interactions, highlighting their potential in catalysis and material science applications (Pérez et al., 2013).

Synthesis of Polysubstituted Pyrazoles and Isoxazoles

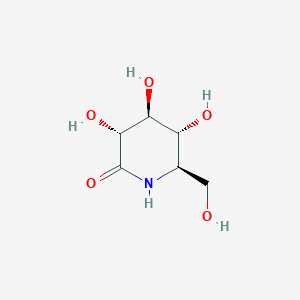

Chagarovskiy et al. (2016) developed a general approach for synthesizing polysubstituted pyrazoles and isoxazoles, demonstrating the versatility of these compounds in creating bioactive and antitumor derivatives. This research underscores the significance of isoxazole derivatives in medicinal chemistry and drug design (Chagarovskiy et al., 2016).

Catalytic Synthesis and Antioxidant Agents

Prabakaran et al. (2021) synthesized a series of novel compounds using a catalytic process that demonstrated significant antioxidant activity. This study illustrates the potential of isoxazole derivatives as foundational structures for developing potent antioxidant agents (Prabakaran et al., 2021).

Antimicrobial Activity

Badadhe et al. (2013) synthesized novel chromones and pyrazoles with an incorporated isoxazole moiety, showing significant antimicrobial activity against various bacteria and fungi. This highlights the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Badadhe et al., 2013).

Photophysical Behavior of Isoxazoles

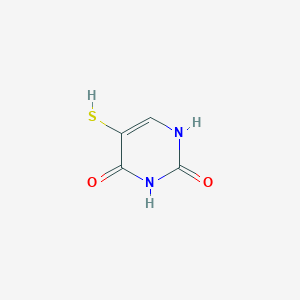

Fonseca et al. (2005) studied the spectral and photophysical properties of 4-halo-5-phenylisoxazoles, revealing insights into their photochemical and thermal reactivity. This research contributes to our understanding of isoxazole derivatives' behavior under various conditions, with implications for their use in photochemistry and material sciences (Fonseca et al., 2005).

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 2-(3-Phenylisoxazol-5-yl)ethanol are currently unknown. This compound is a unique chemical provided to early discovery researchers

Mode of Action

The interaction of this compound with its targets and the resulting changes are areas of ongoing research .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-(3-Phenylisoxazol-5-yl)ethanol are not well-studied. These properties play a crucial role in determining the bioavailability of a compound. Future research is needed to outline these properties for this compound .

Action Environment

Factors such as temperature, pH, and the presence of other chemicals can potentially influence the action of a compound .

Eigenschaften

IUPAC Name |

2-(3-phenyl-1,2-oxazol-5-yl)ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-7-6-10-8-11(12-14-10)9-4-2-1-3-5-9/h1-5,8,13H,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJLIDCOJLSEJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=C2)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456161 |

Source

|

| Record name | 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Phenylisoxazol-5-yl)ethanol | |

CAS RN |

14776-02-4 |

Source

|

| Record name | 5-(2-HYDROXYETHYL)-3-PHENYL ISOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

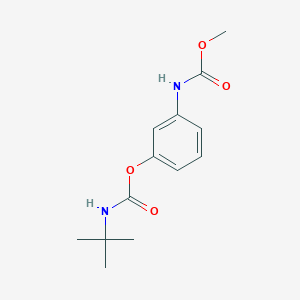

![20-Tert-butyl-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene](/img/structure/B84156.png)

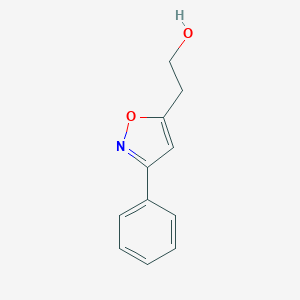

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)